molecular formula C9H8BrFO2 B14778632 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B14778632
M. Wt: 247.06 g/mol
InChI Key: VUGKNLNWDHJUDN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of acetophenone, featuring bromine, fluorine, and methoxy substituents on the aromatic ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone typically involves the bromination and fluorination of appropriate precursor compounds. One common method includes the bromination of 4-hydroxy-3-nitro-acetophenone in chloroform or acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring less reactive towards electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable reagents, forming new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols, depending on the reagents and conditions used.

Common reagents for these reactions include Lewis acids like FeBr3, AlCl3, and ZnCl2 for EAS, and nucleophiles like amines or thiols for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and resulting chemical properties.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,1-2H3

InChI Key

VUGKNLNWDHJUDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)OC)F

Origin of Product

United States

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